REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[N+:7]([C:10]1[CH:11]=[N:12][N:13]([CH2:15][C:16]([OH:18])=O)[CH:14]=1)([O-:9])=[O:8].C(N(CC)CC)C.[CH:26]([NH2:29])([CH3:28])[CH3:27]>CN(C=O)C.ClCCl.C1COCC1>[CH:26]([NH:29][C:16](=[O:18])[CH2:15][N:13]1[CH:14]=[C:10]([N+:7]([O-:9])=[O:8])[CH:11]=[N:12]1)([CH3:28])[CH3:27]
|
Name
|
|
Quantity
|
29.6 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=NN(C1)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
23.7 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was diluted with THF (100 mL)
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue diluted with 1M hydrochloric acid to pH <4
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with 1M hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC(CN1N=CC(=C1)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 84.8 mmol | |
AMOUNT: MASS | 18 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |